3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups, including a dimethoxyphenyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the chromen-2-one core is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group at the 4-position can be introduced through a methylation reaction using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Piperidinylmethyl substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced with other functional groups using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Formation of a carbonyl group at the 7-position.
Reduction: Formation of a hydroxyl group in place of the carbonyl group.
Substitution: Formation of various substituted derivatives of the dimethoxyphenyl group.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It can be used in the development of new therapeutic agents for the treatment of various diseases.
Medicine: Investigated for its potential pharmacological effects, including its ability to modulate specific molecular targets and pathways. It may have applications in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other medical conditions.
Industry: Used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers, coatings, and other industrial products to enhance their properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can exert its effects through the following mechanisms:
Antioxidant activity: The hydroxy group at the 7-position can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antimicrobial activity: The compound can disrupt the cell membrane of microorganisms, leading to their death. It can also inhibit the growth and proliferation of bacteria and fungi.
Modulation of molecular pathways: The compound can interact with specific receptors and enzymes, modulating their activity and influencing various cellular processes. This can include the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in neurodegenerative diseases.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: This compound lacks the piperidinylmethyl group, which may result in different biological activities and pharmacological properties.
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one: This compound has a different substitution pattern on the piperidinylmethyl group, which may affect its interaction with molecular targets and pathways.
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one: This compound has a different substitution pattern on the piperidinylmethyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activities, and pharmacological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H29NO5/c1-15-6-5-11-26(13-15)14-19-20(27)9-8-18-16(2)23(25(28)31-24(18)19)17-7-10-21(29-3)22(12-17)30-4/h7-10,12,15,27H,5-6,11,13-14H2,1-4H3 |
InChI Key |
IHWFOAYDZVFPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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